molecular formula C27H27N3O6 B11125642 N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11125642
M. Wt: 489.5 g/mol
InChI Key: UUMIJBDPIAZOIU-UHFFFAOYSA-N
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Description

Structure and Properties The compound features a tetrahydroquinoxaline core substituted with a 3-oxo group and an acetamide moiety. Key substituents include a 2-ethoxyphenyl group on the acetamide nitrogen and a 2-methoxyphenoxy acetyl group on the quinoxaline nitrogen. Its molecular formula is C₂₇H₂₇N₃O₆, with a molecular weight of 489.53 g/mol . Physicochemical properties include a calculated logP of 2.88, polar surface area of 83.71 Ų, and moderate water solubility (LogSw = -3.45) .

Properties

Molecular Formula

C27H27N3O6

Molecular Weight

489.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-[2-(2-methoxyphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C27H27N3O6/c1-3-35-22-13-7-5-11-19(22)28-25(31)16-21-27(33)29-18-10-4-6-12-20(18)30(21)26(32)17-36-24-15-9-8-14-23(24)34-2/h4-15,21H,3,16-17H2,1-2H3,(H,28,31)(H,29,33)

InChI Key

UUMIJBDPIAZOIU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Acetylation: The resulting quinoxaline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Etherification: The ethoxyphenyl and methoxyphenoxy groups are introduced through etherification reactions, typically using corresponding phenols and alkyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitro or halogenated derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can be used as a building block for the synthesis of more complex molecules. Its quinoxaline core is a versatile scaffold for the development of new materials and catalysts.

Biology

Biologically, compounds with quinoxaline cores have shown various activities, including antimicrobial, antiviral, and anticancer properties. This specific compound could be investigated for similar biological activities.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored. Quinoxaline derivatives are known for their therapeutic potential, and this compound could be a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its complex structure and functional groups.

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide exerts its effects would depend on its specific application. In biological systems, it could interact with various molecular targets, such as enzymes or receptors, through its quinoxaline core and functional groups. These interactions could modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural analogs and their key differences:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Properties/Notes Reference
Target Compound (Y070-1257) Tetrahydroquinoxaline - 2-ethoxyphenyl acetamide
- 2-methoxyphenoxy acetyl
489.53 Anticancer library; logP = 2.88; Polar SA = 83.71 Ų
N-(4-Ethoxyphenyl)-2-(3-oxo-tetrahydroquinoxalin-2-yl)acetamide Tetrahydroquinoxaline - 4-ethoxyphenyl acetamide 353.40 Positional isomer of target; 4-ethoxy may alter steric/electronic effects
Y070-1371 Tetrahydroquinoxaline - 3,4-dimethylphenyl acetamide
- 4-ethoxybenzoyl
457.53 Benzoyl substituent vs. phenoxy acetyl; lower molecular weight
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 1,3,4-Thiadiazole - 2-methoxyphenoxy acetamide
- methylthio group
N/A Thiadiazole core; melting point = 135–136°C; yield = 72%
348078-57-9 (Nitroso derivative) Tetrahydroquinoxaline - 2-ethoxyphenyl acetamide
- 1-nitroso group
N/A Nitroso group introduces potential redox activity; stability concerns

Key Structural Insights

  • Substituent Position : The 2-ethoxyphenyl group in the target compound may enhance binding to hydrophobic pockets compared to 4-substituted analogs .
  • Phenoxy Acetyl vs. benzoyl groups (Y070-1371) .
  • Core Heterocycle: Tetrahydroquinoxalines offer conformational rigidity, while thiadiazoles provide metabolic stability but reduced aromaticity .

Biological Activity

N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydroquinoxaline core, which is known for its diverse biological activities. The molecular formula and weight are not explicitly detailed in the available sources; however, related compounds in the same class suggest a molecular weight in the range of 400-500 g/mol.

  • Modulation of ABC Transporters : Research indicates that compounds similar to this compound can act as modulators of ATP-binding cassette (ABC) transporters. These transporters play crucial roles in drug absorption and resistance mechanisms in various cancers .
  • Antioxidant Properties : Some studies suggest that related tetrahydroquinoxaline derivatives exhibit significant antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures have neuroprotective effects, possibly by modulating neurotransmitter systems or reducing neuroinflammation.

Data Tables

Activity Mechanism Reference
Modulation of ABC TransportersInhibition of drug efflux
Antioxidant ActivityScavenging free radicals
Anti-inflammatory EffectsInhibition of cytokine production
Neuroprotective EffectsModulation of neurotransmitter levels

Case Study 1: Cancer Treatment

A study investigated the efficacy of a related compound in treating multidrug-resistant cancer cells. The results indicated that the compound enhanced the sensitivity of cancer cells to chemotherapeutic agents by inhibiting specific ABC transporters involved in drug efflux.

Case Study 2: Neuroprotection

In a preclinical model of neurodegenerative disease, administration of a tetrahydroquinoxaline derivative demonstrated significant neuroprotective effects by reducing markers of oxidative stress and inflammation in brain tissues.

Research Findings

Recent research highlights the potential therapeutic applications of this compound in various fields:

  • Oncology : Its ability to modulate drug resistance mechanisms presents a promising avenue for enhancing chemotherapy efficacy.
  • Neurology : The neuroprotective properties suggest potential applications in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.
  • Inflammatory Diseases : Its anti-inflammatory effects could be beneficial in managing chronic inflammatory conditions.

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